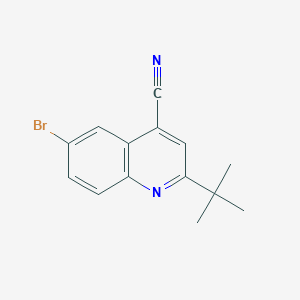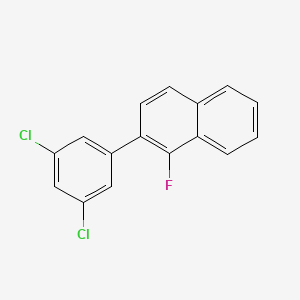![molecular formula C12H23N3O2Si2 B11835304 Acetamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]- CAS No. 18027-23-1](/img/structure/B11835304.png)
Acetamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]- is a specialized organic compound that features both acetamide and pyrimidine functionalities. The presence of trimethylsilyl groups enhances its stability and reactivity, making it a valuable compound in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]- typically involves the reaction of acetamide derivatives with trimethylsilyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis of the trimethylsilyl groups.
Industrial Production Methods
Industrial production methods may involve large-scale reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrimidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the acetamide group, converting it to amine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation typically yields hydroxylated or ketone derivatives, while reduction produces amines. Substitution reactions result in the replacement of trimethylsilyl groups with other functional groups.
科学的研究の応用
Acetamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Acetamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]- involves its interaction with specific molecular targets. The trimethylsilyl groups enhance its lipophilicity, facilitating its passage through biological membranes. The pyrimidine ring can interact with nucleic acids or enzymes, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Acetamide derivatives: Compounds like N-methylacetamide and N-ethylacetamide share similar structural features.
Trimethylsilyl compounds: Compounds such as trimethylsilyl chloride and trimethylsilyl cyanide are commonly used in organic synthesis.
Pyrimidine derivatives: Compounds like cytosine and thymine are well-known pyrimidine derivatives with significant biological roles.
Uniqueness
The unique combination of acetamide, trimethylsilyl, and pyrimidine functionalities in Acetamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]- imparts distinct chemical and biological properties. Its stability, reactivity, and potential biological activity make it a valuable compound for various applications.
特性
CAS番号 |
18027-23-1 |
|---|---|
分子式 |
C12H23N3O2Si2 |
分子量 |
297.50 g/mol |
IUPAC名 |
N-trimethylsilyl-N-(2-trimethylsilyloxypyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C12H23N3O2Si2/c1-10(16)15(18(2,3)4)11-8-9-13-12(14-11)17-19(5,6)7/h8-9H,1-7H3 |
InChIキー |
VMUMLDQLWBSZHO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C1=NC(=NC=C1)O[Si](C)(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-nitro-11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),3,5,12,14,16-heptaene-8,9-dione](/img/structure/B11835222.png)
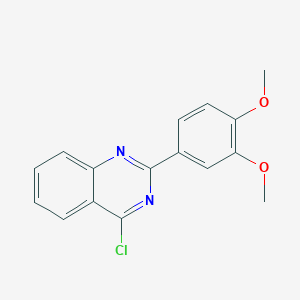
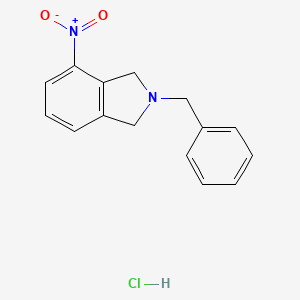


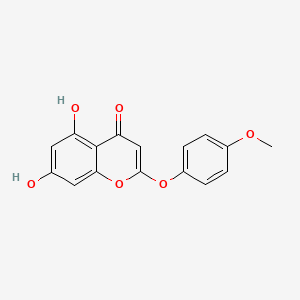
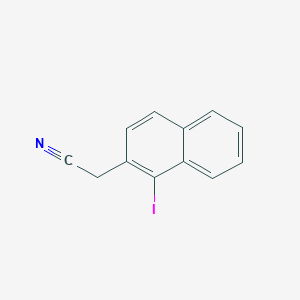
![N'-(2-Chloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B11835266.png)


![methyl (4S,5R)-5-acetamido-4-((tert-butoxycarbonyl)amino)-2-oxo-5-((4S,4'R,5R)-2,2,2',2'-tetramethyl-[4,4'-bi(1,3-dioxolan)]-5-yl)pentanoate](/img/structure/B11835281.png)
![2-(Methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11835289.png)
